molecular formula C12H11ClF3N3 B7811028 6-chloro-2-cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine

6-chloro-2-cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B7811028
M. Wt: 289.68 g/mol
InChI Key: JGXTVERKHHQASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C12H11ClF3N3 and its molecular weight is 289.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Chloro-2-cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClF3N3C_{12}H_{12}ClF_3N_3 with a molecular weight of 303.7 g/mol. The presence of a chloro group and a trifluoromethyl substituent enhances its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities, including:

  • Anticonvulsant : Some derivatives have shown effectiveness in reducing seizure activity.
  • Analgesic : Potential pain-relieving properties have been documented.
  • Anti-inflammatory : The compounds may inhibit inflammatory pathways.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notable mechanisms include:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes and cancer progression.
  • Receptor Binding : The compound may bind to specific receptors, altering signaling pathways that contribute to disease states.

Comparative Analysis with Related Compounds

A comparison table illustrates how structural variations among similar compounds influence their biological activities:

Compound NameStructural FeaturesBiological Activity
6-Chloro-2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridineMethyl instead of cyclopentyl; trifluoromethyl groupAnticancer activity
5-Fluoro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridineFluoro substitution at position 5Phosphodiesterase inhibition
6-Bromo-2-cyclohexyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridineBromine at position 6; cyclohexyl groupAnti-inflammatory properties

This table highlights how substituents can significantly impact the therapeutic potential of pyrazolo[3,4-b]pyridines.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives. For instance:

  • Anticancer Activity : A study demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines (e.g., A549 lung cancer cells), indicating potent anticancer properties.
    • Example Finding : An analogue showed an IC50 of 15 nM against EGFR-positive cancer cells, suggesting potential as an anticancer agent targeting specific pathways.
  • Anti-inflammatory Effects : Another study reported that related compounds significantly reduced pro-inflammatory cytokine production in vitro, supporting their role in managing inflammatory diseases.

Properties

IUPAC Name

6-chloro-2-cyclopentyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3N3/c13-10-5-9(12(14,15)16)8-6-19(18-11(8)17-10)7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXTVERKHHQASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C3C(=CC(=NC3=N2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.